5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide
Description
The compound 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a benzoxazepine core fused with a thiophene-sulfonamide moiety. The benzoxazepine scaffold is less common in natural products but has been explored in medicinal chemistry for its conformational rigidity and ability to modulate biological targets .
Crystallographic analysis, likely performed using software such as SHELX (a widely used tool for small-molecule refinement), would confirm its stereochemistry and molecular packing .
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-4-9-21-13-6-5-12(10-14(13)25-11-18(2,3)17(21)22)20-27(23,24)16-8-7-15(19)26-16/h5-8,10,20H,4,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQINBVJRCEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzo-oxazepine Moiety: This step involves the cyclization of a suitable precursor to form the benzo-oxazepine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride is reacted with an amine group in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group in the benzo-oxazepine moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom. Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide as a solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can lead to the formation of sulfone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Structural Overview
The compound features a benzo[b][1,4]oxazepine ring , a sulfonamide group , and a thiophene moiety , which contribute to its diverse chemical properties. The presence of these functional groups may influence the compound's reactivity and biological interactions, making it a subject of interest in pharmaceutical research.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. The specific mechanisms through which 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide operates against viral pathogens are still under investigation. However, its structural analogs have shown promise in inhibiting viral replication pathways.
Anti-inflammatory Activity
The compound has been noted for its potential anti-inflammatory effects. Similar sulfonamide derivatives have demonstrated the ability to inhibit inflammatory mediators and cytokines. The specific pathways involved in this activity warrant further exploration to fully understand the therapeutic implications.
Anticancer Activity
Preliminary studies suggest that this compound may act as an inhibitor of various kinases involved in cancer progression. Its structural characteristics allow for interactions with targets associated with tumor growth and metastasis. Continued research is necessary to elucidate its efficacy and mechanisms of action in cancer therapy.
Antioxidant Activity
The antioxidant potential of this compound may contribute to its protective effects against oxidative stress-related diseases. Compounds with similar frameworks have shown the ability to scavenge free radicals and reduce oxidative damage in cellular models.
Antimicrobial Activity
The compound's antimicrobial properties are of significant interest due to the increasing prevalence of antibiotic-resistant bacteria. Its structural features suggest potential activity against a range of microbial pathogens. Further investigations are needed to determine its spectrum of activity and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the structure of the compound.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. These enzymes are involved in critical biological pathways, and their inhibition can lead to therapeutic effects.
Signal Transduction Pathways: The compound can also affect signal transduction pathways by modulating the activity of kinases and phosphatases. This modulation can alter cellular responses and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct data on the target compound in the provided sources, comparisons are inferred based on structural analogs and broader sulfonamide/benzoxazepine research.
Structural Analogues
Thiophene-sulfonamide derivatives: Compounds like 5-chloro-thiophene-2-sulfonamide are known for their role as carbonic anhydrase inhibitors. In contrast, marine-derived sulfonamides (e.g., salternamide E) often exhibit distinct bioactivity profiles, such as cytotoxicity against cancer cells, but lack the benzoxazepine motif .
Benzoxazepine-containing compounds :
- Benzoxazepines like rilmazafone (a prodrug for anxiolytic agents) share the tetrahydro-1,5-benzoxazepine core but lack sulfonamide functionalization. This difference likely shifts the target compound’s mechanism toward enzyme inhibition rather than prodrug activation .
Table 1: Hypothetical Comparison of Key Features
| Compound Class | Core Structure | Known Bioactivity | Structural Uniqueness |
|---|---|---|---|
| Target Compound | Benzoxazepine + sulfonamide | Undefined (theoretical enzyme inhibition) | Chlorinated thiophene, propyl side chain |
| Marine sulfonamides (e.g., salternamide E) | Cyclic peptides + sulfonamide | Cytotoxicity, antimicrobial | Marine actinomycete origin |
| Pharmaceutical benzoxazepines (e.g., rilmazafone) | Benzoxazepine | Anxiolytic prodrug | Ester prodrug functionality |
Biological Activity
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant potential in medicinal chemistry and pharmaceuticals. Its unique structural features—including a benzo[b][1,4]oxazepine ring and a sulfonamide group—contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 429.0 g/mol. The presence of the thiophene moiety enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₂O₄S₂ |
| Molecular Weight | 429.0 g/mol |
| IUPAC Name | 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-thiophene-2-sulfonamide |
| CAS Number | 921914-76-3 |
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Notably, it has been investigated for its effects on phospholipase A(2) and PI3K pathways, which are crucial in inflammation and cancer progression.
Enzyme Inhibition
Research indicates that compounds similar to 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl...) demonstrate potent inhibition of phospholipase A(2), which plays a vital role in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance potency and selectivity against targeted enzymes .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in U-87 MG (human glioblastoma) and A549 (lung carcinoma) cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been evaluated through various assays. It showed strong inhibition in the Ames test for mutagenicity, indicating a favorable safety profile for further development as an anti-inflammatory agent .
Case Studies
- Inhibition of Tumor Growth : A study conducted on animal models indicated that treatment with 5-chloro-N-(3,3-dimethyl...) resulted in reduced tumor size and improved survival rates compared to control groups. The study highlighted its potential as a therapeutic agent in oncology .
- Metabolic Regulation : Another research project focused on the compound's ability to regulate metabolic pathways associated with diabetes. The results indicated that it could lower blood glucose levels by inhibiting key enzymes involved in glucose metabolism .
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
The synthesis involves two primary steps: (1) cyclization of precursors to form the benzoxazepine ring system under controlled conditions (e.g., refluxing in anhydrous solvents), and (2) sulfonamide coupling via nucleophilic substitution. Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 1.2–1.4 ppm for dimethyl groups on the oxazepine ring) and infrared (IR) spectroscopy (e.g., S=O stretching at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 420.91 g/mol for a related analog) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Identifies proton environments (e.g., benzoxazepine ring protons at δ 6.8–7.2 ppm) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O and N-H stretches).
- HRMS : Validates molecular formula (e.g., C₂₀H₂₁ClN₂O₄S) and purity (>95% by LC-MS). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What solvent systems and purification methods are optimal for isolating this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during sulfonamide coupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >90% purity. Reverse-phase HPLC is recommended for analytical validation .
Advanced Research Questions
Q. How can researchers resolve low yields in the benzoxazepine ring cyclization step?
Optimize cyclization by:
- Screening Lewis acid catalysts (e.g., BF₃·Et₂O vs. ZnCl₂).
- Adjusting reaction time (12–24 hours) and temperature (80–120°C).
- Using anhydrous conditions to suppress hydrolysis. Kinetic monitoring via thin-layer chromatography (TLC) identifies incomplete reactions .
Q. What experimental strategies address contradictions in biological activity data across assays?
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorogenic substrates) with cellular viability assays (e.g., MTT).
- Standardized Conditions : Control variables like serum concentration (e.g., 5% vs. 10% FBS) and pH (7.4 ± 0.2).
- Dose-Response Analysis : Generate IC₅₀ curves to distinguish potency from assay noise .
Q. How can reaction mechanisms for sulfonamide derivatization be elucidated?
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps.
- DFT Calculations : Model transition states for sulfonamide bond formation.
- Trapping Intermediates : Use low-temperature NMR to isolate reactive species (e.g., sulfonyl chloride intermediates) .
Q. What methodologies validate target engagement in cellular environments?
- Cellular Thermal Shift Assay (CETSA) : Measure protein target stability after compound treatment.
- Click Chemistry Probes : Incorporate alkyne/azide tags for fluorescence-based target identification.
- CRISPR-Cas9 Knockout : Confirm loss of activity in target-deficient cell lines .
Data Contradiction and Optimization
Q. How should researchers reconcile conflicting solubility data reported in literature?
- Solubility Profiling : Use shake-flask methods with UV-Vis quantification across pH (1–10) and solvents (e.g., PBS, DMSO).
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict compatible excipients .
Q. What statistical approaches optimize synthetic protocols with variable yields?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, solvent ratio).
- Response Surface Methodology (RSM) : Model interactions between temperature and reaction time to maximize yield .
Key Structural and Functional Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
